N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a trifluoromethyl group, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cascade reaction of N-substituted piperidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent.
Coupling Reactions: The final step involves coupling the pyrrolidinone derivative with a benzamide derivative under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Acetonitrile, dichloromethane
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted forms, depending on the specific reaction conditions .
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide: Unique due to its trifluoromethyl group and pyrrolidinone ring.
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(3-methylphenyl)-4-(trifluoromethyl)benzamide: Lacks the pyrrolidinone ring, affecting its biological activity.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidinone ring in this compound makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-11-15(8-9-16(12)24-10-2-3-17(24)25)23-18(26)13-4-6-14(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAJSICVPMVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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